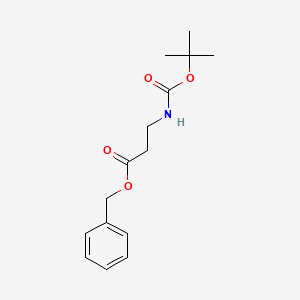
epi-(±)-Strigolactone GR24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-(±)-Strigolactone GR24: is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones are known for their ability to inhibit shoot branching, promote root growth, and facilitate symbiotic relationships between plants and mycorrhizal fungi. This compound has been widely used in scientific research to study the biological functions and mechanisms of strigolactones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epi-(±)-Strigolactone GR24 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the D-ring: The D-ring of the strigolactone structure is synthesized through a series of reactions, including aldol condensation and cyclization.
Formation of the ABC-ring system: The ABC-ring system is constructed through a series of reactions, including Michael addition, aldol condensation, and cyclization.
Coupling of the D-ring and ABC-ring system: The D-ring and ABC-ring system are coupled together through a series of reactions, including esterification and cyclization.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. Additionally, purification techniques, such as chromatography and crystallization, are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Epi-(±)-Strigolactone GR24 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Epi-(±)-Strigolactone GR24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of strigolactones.
Biology: this compound is used to study the biological functions of strigolactones, including their role in regulating plant growth and development.
Medicine: this compound is being investigated for its potential therapeutic applications, including its ability to inhibit cancer cell growth and promote bone formation.
Industry: this compound is used in agriculture to promote plant growth and improve crop yield.
Mecanismo De Acción
Epi-(±)-Strigolactone GR24 exerts its effects by binding to specific receptors in plants, known as strigolactone receptors. Upon binding, it triggers a signaling cascade that regulates various physiological processes, including shoot branching, root growth, and symbiotic interactions with mycorrhizal fungi. The molecular targets and pathways involved in this process include the D14 receptor, MAX2 protein, and SMXL proteins.
Comparación Con Compuestos Similares
Epi-(±)-Strigolactone GR24 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Natural Strigolactones: These include strigol, orobanchol, and sorgolactone, which are naturally occurring strigolactones with similar biological functions.
Synthetic Strigolactone Analogs: These include GR7, GR5, and GR24 analogs, which are synthetic compounds designed to mimic the structure and function of natural strigolactones.
This compound is unique in its ability to be used as a model compound for studying the biological functions and mechanisms of strigolactones, making it a valuable tool in scientific research.
Propiedades
Número CAS |
78647-00-4 |
|---|---|
Fórmula molecular |
C₁₇H₁₄O₅ |
Peso molecular |
298.29 |
Sinónimos |
[3E(S*),3aα,8bα]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3E(S*),3aα,8bα]-(±)-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)
![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)
